1H,1H,2H,2H-Perfluorodecyltriethoxysilane (sometimes referred to as triethoxy(1H,1H,2H,2H-perfluorodecyl)silane) is a silane coupling agent used in scientific research for surface modification. Its perfluorinated tail grants the modified surface unique properties like hydrophobicity (water repellency) and oleophobicity (oil repellency) []. These properties are desirable in various applications, including:
H,1H,2H,2H-Perfluorodecyltriethoxysilane is also employed in material science research for:
Beyond the aforementioned areas, 1H,1H,2H,2H-Perfluorodecyltriethoxysilane finds applications in various other scientific research fields, including:
1H,1H,2H,2H-Perfluorodecyltriethoxysilane is a fluorinated silane compound with the molecular formula and a molecular weight of approximately 610.38 g/mol. This compound is recognized for its unique properties, particularly its excellent hydrophobicity, which allows it to repel water effectively and resist staining. Its low surface energy makes it particularly useful in applications requiring anti-fingerprint coatings and non-stick surfaces . Additionally, it exhibits exceptional thermal stability, chemical resistance, and weatherability, making it suitable for various industrial applications.
The primary mechanism of action of PFDTES is through its ability to form a hydrophobic layer on various surfaces. This layer repels water and other liquids, making the surface water-resistant, stain-resistant, and easier to clean []. Additionally, the low surface energy of the perfluorinated chain can reduce friction and adhesion on the treated surface.
These reactions are essential for its functionality in surface modification and coating applications .
The synthesis of 1H,1H,2H,2H-Perfluorodecyltriethoxysilane typically involves the reaction of perfluorooctylethylene with triethoxysilane. The process can be summarized as follows:
1H,1H,2H,2H-Perfluorodecyltriethoxysilane has a broad range of applications across various industries:
Interaction studies involving 1H,1H,2H,2H-Perfluorodecyltriethoxysilane often focus on its bonding capabilities with various substrates. It has shown effective bonding with poly(tetrafluoroethylene) films and silicon wafers. These interactions are crucial in developing advanced coatings that require strong adhesion while maintaining hydrophobic characteristics .
Several compounds share similarities with 1H,1H,2H,2H-Perfluorodecyltriethoxysilane due to their fluorinated structures or silane functionalities. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1H,1H,2H,2H-Perfluorooctyltriethoxysilane | Shorter carbon chain; lower molecular weight | |
Trichloro(1H,1H,2H-perfluorooctyl)silane | Chlorinated silane; potential for different surface interactions | |
Perfluoroalkyltriethoxysilanes | Varies | General class; varying chain lengths and functional groups |
The uniqueness of 1H,1H,2H,2H-Perfluorodecyltriethoxysilane lies in its longer carbon chain compared to similar compounds like perfluorooctyl derivatives. This results in enhanced hydrophobic properties and improved performance in anti-fingerprint applications. Its ability to bond effectively with diverse substrates also sets it apart from other fluorinated silanes .
Irritant